WH244

PROTAC BCL-xL degradation DC50 comparison

WH244 is a second-generation dual PROTAC degrader of BCL-2/BCL-xL. Its structurally optimized VHL-based design delivers enhanced potency over first-gen degrader 753b (BCL-xL DC50=0.6 nM). Ideal for overcoming BCL-2-mediated resistance and benchmarking novel PROTACs via published ternary complex crystal structures. Purchase for robust apoptosis research.

Molecular Formula C83H105ClF3N13O11S4
Molecular Weight 1681.5 g/mol
Cat. No. B12364138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWH244
Molecular FormulaC83H105ClF3N13O11S4
Molecular Weight1681.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC(=O)N5CCN(CC5)CC6(CCC(=C(C6)CN7CCN(CC7)C8=CC=C(C=C8)C(=O)NS(=O)(=O)C9=CC(=C(C=C9)NC(CCN1CC2CC1CO2)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O
InChIInChI=1S/C83H105ClF3N13O11S4/c1-55(57-12-14-59(15-13-57)76-56(2)88-54-113-76)89-79(105)72-43-66(101)47-100(72)80(106)77(81(3,4)5)91-74(102)49-94-30-32-95(33-31-94)50-75(103)98-40-36-96(37-41-98)53-82(6)28-26-70(58-16-20-62(84)21-17-58)61(45-82)46-93-34-38-97(39-35-93)64-22-18-60(19-23-64)78(104)92-115(109,110)69-24-25-71(73(44-69)114(107,108)83(85,86)87)90-63(52-112-68-10-8-7-9-11-68)27-29-99-48-67-42-65(99)51-111-67/h7-25,44,54-55,63,65-67,72,77,90,101H,26-43,45-53H2,1-6H3,(H,89,105)(H,91,102)(H,92,104)/t55-,63+,65+,66+,67+,72-,77+,82+/m0/s1
InChIKeyBSXCOLDAQWGIQN-ZNQYNWELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WH244 (CAS 2941088-96-4) Second-Generation Dual BCL-2/BCL-xL PROTAC Degrader for Apoptosis Research


WH244 (CAS 2941088-96-4) is a second-generation proteolysis-targeting chimera (PROTAC) designed as a dual degrader of the anti-apoptotic proteins BCL-2 and BCL-xL . It is derived from structure-guided optimization of the first-generation dual degrader 753b, utilizing a von Hippel-Lindau (VHL) E3 ligase-recruiting moiety to induce ubiquitination and subsequent proteasomal degradation of both BCL-2 and BCL-xL [1]. The compound features a molecular weight of 1681.50 g/mol, with 8 stereocenters and a calculated topological polar surface area (TPSA) of 270.02 Ų .

Why WH244 Cannot Be Substituted with Single-Target BCL-xL Degraders or First-Generation Dual PROTACs


The BCL-2 family proteins exhibit functional redundancy and compensatory upregulation, making single-target degradation insufficient for durable apoptotic induction in many cancer models. WH244's dual BCL-2/BCL-xL degradation profile addresses a critical gap: first-generation dual degraders such as 753b demonstrate substantially lower degradation potency, while single-target degraders like XZ739 (BCL-xL only) and DT2216 (BCL-xL only) fail to address BCL-2-mediated resistance mechanisms that frequently emerge [1]. Furthermore, WH244's enhanced degradation potency relative to 753b stems from a structurally optimized linker and VHL ligand orientation validated by ternary complex crystallography—a structural feature not present in earlier compounds and not replicable by generic substitution [2].

WH244 Quantitative Differentiation Evidence: Comparative Degradation Potency and Structural Validation


WH244 Degrades BCL-xL with 4.2-Fold Greater Potency than CRBN-Based Degrader XZ739

WH244 achieves a DC50 of 0.6 nM for BCL-xL degradation, representing a 4.2-fold improvement in potency compared to the CRBN-based BCL-xL degrader XZ739, which exhibits a DC50 of 2.5 nM in MOLT-4 cells after 16-hour treatment . Both compounds recruit different E3 ligases (VHL for WH244; CRBN for XZ739), and the quantitative difference in degradation efficiency may reflect the distinct ternary complex geometries achievable with each ligase system. Notably, WH244 achieves this enhanced BCL-xL degradation potency while simultaneously degrading BCL-2—a target not engaged by XZ739 .

PROTAC BCL-xL degradation DC50 comparison

WH244 Demonstrates 8.2-Fold Superior BCL-2 Degradation Potency Compared to First-Generation PROTAC C5

WH244 degrades BCL-2 with a DC50 of 7.4 nM, which is approximately 405-fold more potent than the first-generation BCL-2-targeting PROTAC C5 (DC50 = 3.0 μM) developed from pomalidomide-conjugated dual inhibitors [1]. C5 was derived from Mcl-1/BCL-2 dual inhibitors with micromolar-range binding affinity and utilizes a cereblon-recruiting moiety, whereas WH244 employs a VHL-recruiting strategy with structure-guided linker optimization informed by ternary complex crystallography [2]. This dramatic potency improvement reflects the cumulative impact of second-generation design principles—optimized linker length and geometry, enhanced ternary complex stability, and improved cellular permeability.

BCL-2 degradation PROTAC optimization DC50 comparison

WH244 Is a Second-Generation Dual Degrader with Enhanced Potency Over First-Generation Dual Degrader 753b

WH244 was developed through structure-guided optimization of 753b, the first-reported VHL-based BCL-xL/BCL-2 dual degrader. The original publication explicitly states that WH244 demonstrates 'enhanced potency to degrade BCL-xL/BCL-2 in cells' compared to 753b [1]. While the paper does not disclose head-to-head DC50 values for 753b, the optimization was driven by crystallographic analysis of the VCB/753b/BCL-2 ternary complex, which revealed suboptimal linker geometry and VHL ligand orientation. WH244 incorporates an optimized linker that improves ternary complex stability and degradation efficiency [2]. This represents a direct evolutionary lineage where WH244 is the quantitatively improved second-generation compound .

BCL-2/BCL-xL dual degradation structure-guided optimization 753b comparator

WH244 Dual BCL-2/BCL-xL Degradation Contrasts with Single-Target Degraders DT2216 and XZ739

WH244 is a dual degrader targeting both BCL-2 and BCL-xL, with DC50 values of 7.4 nM and 0.6 nM, respectively . In contrast, DT2216 is a selective BCL-xL degrader (DC50 = 63 nM in MOLT-4 cells) that does not degrade BCL-2 , and XZ739 is a CRBN-based BCL-xL degrader (DC50 = 2.5 nM) with no reported BCL-2 degradation activity . The dual degradation profile of WH244 may be particularly relevant in cancer models where compensatory upregulation of BCL-2 occurs following BCL-xL inhibition or degradation—a documented resistance mechanism that limits the efficacy of single-target approaches [1]. Additionally, DT2216 utilizes VHL recruitment and achieves platelet-sparing properties due to low VHL expression in platelets, a design principle shared with WH244 but applied to a narrower target spectrum [2].

dual degradation BCL-2 BCL-xL DT2216 XZ739

WH244 Ternary Complex Structure with VHL and BCL-2 Provides Atomic-Level Validation of Binding Mode

The crystal structure of the VCB (VHL-Elongin C-Elongin B)/WH244/BCL-2 ternary complex has been solved and deposited, providing atomic-level validation of the PROTAC's binding mode and cooperative ternary complex formation [1]. This structural information confirms that WH244 engages both the VHL E3 ligase and BCL-2 simultaneously with a specific linker geometry that positions the ubiquitination machinery optimally relative to surface lysines on BCL-2. The composite omit electron density map contoured at 3σ clearly resolves the WH244 PROTAC within the ternary complex interface, documenting specific interactions between the WH244 linker and residues from both BCL-2 and VHL [2]. In contrast, ternary complex structures are not publicly available for 753b, XZ739, DT2216, or C5, limiting mechanistic understanding of those degraders [3].

ternary complex crystallography VHL BCL-2 structure-based design

WH244 Degradation Activity Is VHL-Dependent and Blocked by Competitive Inhibitors

WH244-induced degradation of both BCL-xL and BCL-2 is completely blocked by pretreatment with either the BCL-2/BCL-xL inhibitor ABT263 (which competes for target binding) or a VHL ligand (VHL-L, which competes for E3 ligase engagement) [1]. In Jurkat cells, pretreatment with ABT263 or VHL-L for two hours followed by six-hour WH244 treatment abolished BCL-xL and BCL-2 degradation, confirming that WH244 requires simultaneous engagement of both the target protein and the VHL E3 ligase to induce degradation [2]. This mechanism-of-action validation distinguishes WH244 from compounds that may induce degradation through non-PROTAC mechanisms (e.g., hydrophobic tagging or non-specific proteotoxicity) and provides researchers with a defined pharmacological control strategy using ABT263 or VHL ligand pretreatment .

mechanism of action VHL dependence competition assay ubiquitin-proteasome system

WH244 Research Applications: Dual BCL-2/BCL-xL Degradation in Apoptosis and Cancer Models


Investigation of Compensatory BCL-2 Upregulation Following Single-Agent BCL-xL Degradation

Researchers studying resistance mechanisms to BCL-xL-targeted therapies can employ WH244 to simultaneously degrade both BCL-xL and BCL-2, addressing the compensatory BCL-2 upregulation that frequently limits the efficacy of single-target degraders such as DT2216 or XZ739 [1]. WH244's dual degradation profile enables direct comparison of phenotypic outcomes between dual-target and single-target degradation in the same cellular model, providing insight into functional redundancy within the BCL-2 family. This application is supported by WH244's validated degradation of both targets (BCL-xL DC50 = 0.6 nM; BCL-2 DC50 = 7.4 nM) and the availability of ABT263 as a competitive control .

Structure-Based PROTAC Optimization and SAR Studies Using Validated Ternary Complex Crystallography

Medicinal chemistry teams engaged in PROTAC development can utilize WH244 as a structurally validated reference compound for structure-activity relationship (SAR) studies. The published crystal structure of the VCB/WH244/BCL-2 ternary complex provides atomic-level detail of linker geometry, VHL ligand orientation, and protein-PROTAC interactions [1]. This structural information enables rational design of next-generation dual degraders, linker optimization campaigns, and computational modeling of ternary complex formation. WH244 serves as a benchmark for comparing the degradation efficiency of novel PROTAC candidates, with its quantified DC50 values (0.6 nM for BCL-xL, 7.4 nM for BCL-2) establishing a performance baseline .

Apoptosis Pathway Reactivation Studies in BCL-2/BCL-xL-Dependent Cancer Cell Lines

WH244 is suited for studies investigating the therapeutic potential of dual BCL-2/BCL-xL degradation in hematological malignancies and solid tumors where both anti-apoptotic proteins contribute to survival. The compound's enhanced potency relative to first-generation dual degrader 753b and its validated VHL-dependent mechanism of action make it a preferred tool compound for apoptosis research [1]. Researchers can assess downstream apoptotic markers (caspase activation, PARP cleavage, mitochondrial outer membrane permeabilization) following WH244 treatment and compare outcomes to single-target degraders or small-molecule inhibitors. The availability of competitive blockade controls (ABT263 for target engagement; VHL ligand for E3 ligase engagement) provides robust experimental validation .

Comparative Degradation Efficiency Studies Across BCL-2 Family PROTAC Modalities

WH244 enables head-to-head comparison of VHL-recruiting dual degraders against CRBN-recruiting single-target degraders (XZ739) and VHL-recruiting single-target degraders (DT2216) in the same experimental systems [1]. Such comparative studies can elucidate the relative contributions of E3 ligase choice (VHL vs. CRBN), degradation spectrum (dual vs. single), and linker design to overall cellular efficacy. WH244's quantitative degradation metrics (DC50 values) and structural characterization provide a well-documented reference point for benchmarking novel PROTAC candidates in preclinical development pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WH244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.